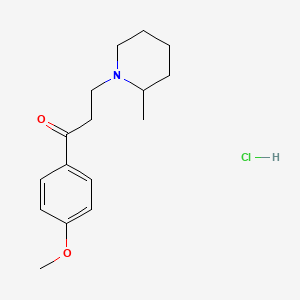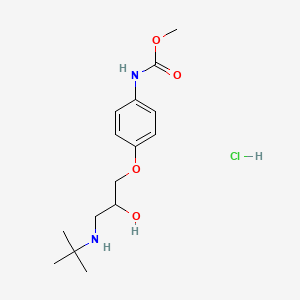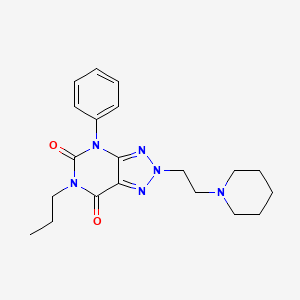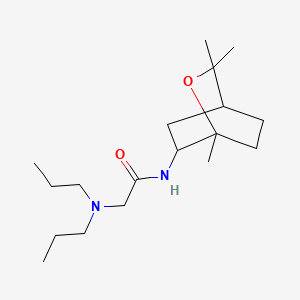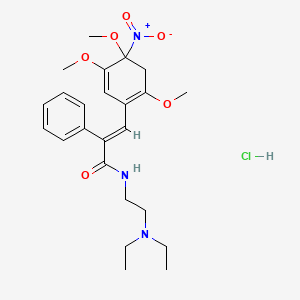
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is an organic compound with the molecular formula C5H9BrO4 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group and a hydroxymethyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted bromoacetate derivatives.
Ester Hydrolysis: Bromoacetic acid and 2-hydroxy-1-(hydroxymethyl)ethanol.
Oxidation: Corresponding aldehydes or ketones.
Applications De Recherche Scientifique
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the hydroxyl and hydroxymethyl groups.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.
2-Bromoethyl acetate: Contains a bromoethyl group instead of a bromoacetate group.
Uniqueness
2-Hydroxy-1-(hydroxymethyl)ethyl bromoacetate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow for a broader range of modifications and applications compared to similar compounds .
Propriétés
Numéro CAS |
94159-36-1 |
|---|---|
Formule moléculaire |
C5H9BrO4 |
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C5H9BrO4/c6-1-5(9)10-4(2-7)3-8/h4,7-8H,1-3H2 |
Clé InChI |
VMINURGQAACCBR-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)OC(=O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







